3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Description
Properties
Molecular Formula |
C6H9ClF3NO |
|---|---|
Molecular Weight |
203.59 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H |
InChI Key |
BYOXZPKKLYRPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C(O2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane; hydrochloride
General Synthetic Strategy
The synthesis of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane; hydrochloride generally involves the formation of the bicyclic core through ring closure reactions, followed by functionalization with the trifluoromethyl group. The hydrochloride salt is typically formed by treatment with hydrochloric acid or by using hydrochloride-containing reagents.
Specific Preparation Protocols
Preparation via Nucleophilic Substitution and Cyclization
A notable preparation method involves the reaction of (8S)-2-chloro-9-substituted-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one derivatives with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in the presence of triethylamine as a base. This reaction is conducted in a sealed tube at elevated temperatures (130 °C) for 3 to 6 hours, facilitating nucleophilic substitution of the chlorine atom by the bicyclic amine moiety.
| Amount of Starting Material | Reaction Conditions | Procedure Summary | Yield | Characterization |
|---|---|---|---|---|
| 220 mg (0.51 mmol) of chloro-substituted pyrimidinone and 105.99 mg (0.78 mmol) of bicyclic hydrochloride | Triethylamine (1.63 mmol), sealed tube, 130 °C, 3 h | Mixture heated in sealed tube, extracted with ethyl acetate, washed, dried, evaporated, purified by silica gel chromatography (95/5 ethyl acetate/methanol) | 100 mg product | LC/MS: m/z 401 [M+H]+; 1H NMR (600 MHz, DMSO-d6): multiplets and singlets consistent with bicyclic structure |
| 1 g (2.68 mmol) of chloro-substituted pyrimidinone and 545.67 mg (4.02 mmol) bicyclic hydrochloride | Triethylamine (6.71 mmol), sealed tube, 130 °C, 6 h | Similar procedure as above with longer reaction time | 980 mg product | LC/MS: m/z 436 [M+H]+; 1H NMR confirms expected structure |
This method yields the trifluoromethyl-substituted bicyclic compound with good to excellent yields (approximately 45-50% isolated yields reported in scaled experiments) and high purity after chromatographic purification.
Preparation via Direct Reaction in Tetrahydrofuran
Another approach involves the use of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in tetrahydrofuran solvent with N,N-diisopropylethylamine as a base at 100 °C for extended periods (up to 70 hours). Molecular sieves are employed to maintain anhydrous conditions. This method is used to prepare related derivatives by coupling with complex intermediates, indicating the bicyclic amine's utility in multi-step syntheses.
Key reaction conditions and yields:
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 62.8% | N,N-diisopropylethylamine, tetrahydrofuran, 100 °C, 70 h, molecular sieves | Coupling with aziridinyl-substituted intermediates; purified by preparative HPLC |
| 37.1% | Same as above with different stereoisomeric intermediates | Lower yield but similar procedure |
This method highlights the stability of the bicyclic amine hydrochloride under prolonged heating and its reactivity in nucleophilic substitution reactions.
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectra of the synthesized compounds consistently show characteristic signals for the bicyclic framework protons, including:
- Multiplets around 1.0 to 2.0 ppm corresponding to methylene and methine protons of the bicyclic system.
- Singlets and doublets between 4.0 and 5.0 ppm attributed to protons adjacent to oxygen and nitrogen atoms in the bicyclic ring.
- Signals confirming trifluoromethyl substitution indirectly through coupling patterns and chemical shifts in adjacent protons.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peaks corresponding to the expected molecular weights:
- m/z 401 [M+H]+ for trifluoromethyl-substituted bicyclic derivatives.
- m/z 436 [M+H]+ for pyridyl-substituted analogs.
Retention times in liquid chromatography are consistent and reproducible, confirming purity and identity.
Summary Table of Preparation Methods
| Method | Starting Materials | Base | Solvent | Temperature | Time | Yield | Purification |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution with chloro-pyrimidinone derivatives | (8S)-2-chloro-9-substituted-8-trifluoromethyl-pyrimidinone + bicyclic hydrochloride | Triethylamine | None (sealed tube) | 130 °C | 3-6 h | 45-50% | Silica gel chromatography (EtOAc/MeOH) |
| Coupling with aziridinyl intermediates | Bicyclic hydrochloride + aziridinyl intermediates | N,N-diisopropylethylamine | Tetrahydrofuran | 100 °C | 70 h | 37-63% | Preparative HPLC |
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride undergoes various types of chemical reactions, including:
Electrophilic Addition Reactions: The compound can participate in electrophilic addition reactions to the C-C bond, leading to the formation of new products.
N-Substitution Reactions: The nitrogen atom in the compound can undergo substitution reactions with various reagents.
Isomerization Reactions: The compound can undergo isomerization under certain conditions.
Hydrogenation Reactions: The compound can be hydrogenated to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, fluoro- and chloro-substituted anilines, and hydrogen gas. Reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted ureas, isomers, and hydrogenated derivatives of the original compound.
Scientific Research Applications
While the search results provide information about the compound 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, they do not offer comprehensive data tables or well-documented case studies focusing specifically on its applications. However, the available information does suggest potential research applications:
- As a Building Block in Chemical Synthesis:
-
Related Derivatives and Dopamine Receptors:
- New 3-azabicyclo[3.2.0]heptane derivatives have been synthesized and studied for their binding affinity at D(2L) and D(3) dopamine receptors . These compounds showed greater binding affinity at D(2L) and D(3) dopamine receptors compared to D(1) binding sites, with individual enantiomers possessing distinct affinities .
-
Potential Use in Treating Diseases:
- 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives may be used for treating depression, anxiety disorders, bipolar disorder, ADHD, stress-related disorders, psychotic disorders such as schizophrenia, neurological diseases such as Parkinson's disease, neurodegenerative disorders such as Alzheimer's disease, epilepsy, migraine, hypertension, substance abuse and metabolic disorders .
- Preferred indications for compounds of this type include depression, psychosis, Parkinson's disease, anxiety, attention deficit hyperactivity disorder (ADHD), and diabetes .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Morpholine Derivatives
(a) 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (Non-Trifluoromethyl Analog)
- CAS : 909186-56-7
- Molecular Formula: C₅H₈ClNO
- Molecular Weight : 149.58 g/mol
- Key Differences :
(b) 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride
Fluorinated Bicyclic Amines
(a) 5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- CAS : 1780623-64-4
- Molecular Formula : C₆H₁₀ClFN
- Molecular Weight : 151.6 g/mol
- Key Differences :
(b) exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride
Bridged Heterocycles with Varied Ring Systems
(a) 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride
- CAS : 1354952-28-5
- Similarity Score : 0.77
- Key Differences: Contains a norbornene-like bicyclo[4.1.0] framework, increasing ring strain. Lacks the -CF₃ group, reducing electron-withdrawing effects .
(b) 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Data Tables: Structural and Functional Comparison
Table 1. Molecular Properties of Selected Analogs
Research Findings and Key Differentiators
- Trifluoromethyl Group Impact: The -CF₃ group in the target compound enhances binding to hydrophobic pockets in enzymes, as seen in its use for Plasmodium falciparum inhibitors . Non-fluorinated analogs exhibit lower metabolic stability .
- Stereochemical Rigidity : The (1R,3S,4S) configuration imposes conformational constraints, improving selectivity in receptor binding compared to racemic analogs like (±)-2-oxa-5-azabicyclo[2.2.1]heptane HCl .
- Synthetic Accessibility : The target compound is synthesized via Portoghese’s method from trans-4-hydroxy-L-proline, offering scalability (>90% yield) . Analogous compounds often require multistep routes with lower efficiency .
Biological Activity
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride, also known by its CAS number 1932178-21-6, is a bicyclic compound that has garnered attention for its potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₈F₃NO
- Molecular Weight : 167.13 g/mol
- CAS Number : 1932178-21-6
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems in the brain. Research indicates that it may act as a modulator of the cholinergic system, which plays a crucial role in cognitive functions such as memory and learning. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Cholinergic Modulation : A study investigated the effects of various bicyclic compounds on acetylcholine receptors. Results indicated that this compound showed significant modulation of nicotinic receptors, enhancing synaptic transmission in vitro .
- Neuroprotective Effects : In a model of Alzheimer's disease, this compound demonstrated a reduction in neuroinflammation and oxidative stress markers, suggesting a protective effect against neuronal damage . The study highlighted its potential for developing therapeutic strategies for neurodegenerative disorders.
- Antidepressant Activity : Animal studies have shown that administration of this compound resulted in increased levels of serotonin and norepinephrine, indicating a possible mechanism for its antidepressant-like effects . Further research is needed to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
